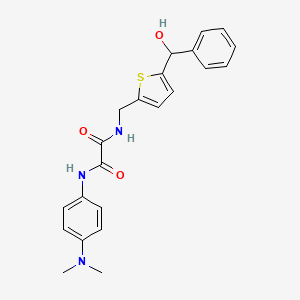

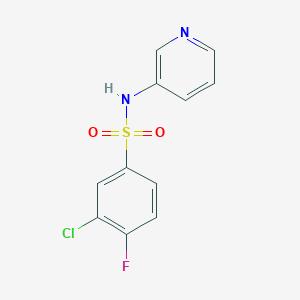

![molecular formula C15H14ClNO5S B2827303 N-(4-chlorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine CAS No. 432021-71-1](/img/structure/B2827303.png)

N-(4-chlorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-chlorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine, also known as NPSG, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a glycine derivative with a sulfonyl group attached to the phenyl ring, and it has been found to have a range of biochemical and physiological effects. In

Aplicaciones Científicas De Investigación

Herbicide Transport and Environmental Impact

Glyphosate, a compound related to N-(4-chlorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine, has been studied for its environmental impact, particularly in agriculture. Research has shown that preferential flow can cause even strongly sorbed chemicals like glyphosate to quickly reach groundwater, posing environmental concerns (Malone et al., 2004).

Drug-Tubulin Interactions

In the context of medicinal chemistry, certain sulfonamide drugs have been found to bind to the colchicine site of tubulin. This discovery has implications for the development of antimitotic agents, relevant to cancer research (Banerjee et al., 2005).

Cytoprotective Agents and NMDA Receptor Inhibitors

Compounds related to N-(4-chlorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine have been synthesized for potential use as cytoprotective agents and inhibitors of the NMDA receptor, which could have implications for neurodegenerative diseases and neurological disorders (Buchstaller et al., 2006).

Chromatographic Separation Techniques

In analytical chemistry, methods for the thin-layer chromatographic separation of glycine and its conjugates have been developed. This is significant for the analysis of complex biological samples and could relate to the study of compounds like N-(4-chlorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine (Cass et al., 1975).

Anti-Cancer Applications

A novel sulfonamide agent, closely related to N-(4-chlorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine, has shown potent activity against various human cancer cells in vitro. This highlights the potential of such compounds in cancer therapy (Liu et al., 2012).

Propiedades

IUPAC Name |

2-(4-chloro-N-(4-methoxyphenyl)sulfonylanilino)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO5S/c1-22-13-6-8-14(9-7-13)23(20,21)17(10-15(18)19)12-4-2-11(16)3-5-12/h2-9H,10H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CERIRWRTSUSBNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

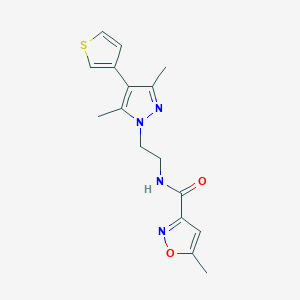

![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B2827220.png)

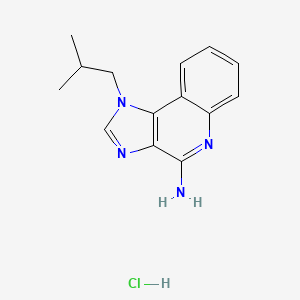

![4-(Trifluoromethyl)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B2827221.png)

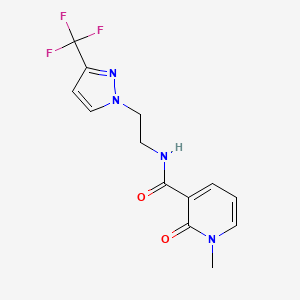

![N-(3,4-dimethylphenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2827222.png)

![1-[(3-Chloro-4-fluorophenyl)sulfonyl]piperazine](/img/structure/B2827233.png)

![N-(2,4-dimethylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2827234.png)

![3-(4-Bromophenyl)-6-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2827236.png)